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molecular formula C6H15NO3S B8543670 4-Hydroxy-3,3-dimethyl-1-butanesulfonamide

4-Hydroxy-3,3-dimethyl-1-butanesulfonamide

Cat. No. B8543670
M. Wt: 181.26 g/mol
InChI Key: UYWWAXSGHPQSIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05491145

Procedure details

To a suspension of 0.35 g of lithium aluminum hydride in 30 ml of tetrahydrofuran being stirred under ice cooling conditions, a solution of 1.5 g of ethyl 4-aminosulfonyl-2,2-dimethylbutyrate in 8 ml of tetrahydrofuran was added dropwise, followed by stirring at 0° C. for 30 minutes and then at room temperature (15° to 20° C.) for 30 minutes. To the reaction mixture was added aqueous tetrahydrofuran to decompose excess lithium aluminum hydride, followed by neutralization with 2 N hydrochloric acid and extraction with ethyl acetate. After the extract was washed with water and dried over MgSO4, the solvent was distilled off. The residue was subjected to silica gel column chromatography and eluted with hexane:ethyl acetate (1:1) to yield 0.94 g of the title compound.
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
ethyl 4-aminosulfonyl-2,2-dimethylbutyrate
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[NH2:7][S:8]([CH2:11][CH2:12][C:13]([CH3:20])([CH3:19])[C:14](OCC)=[O:15])(=[O:10])=[O:9]>O1CCCC1>[OH:15][CH2:14][C:13]([CH3:20])([CH3:19])[CH2:12][CH2:11][S:8]([NH2:7])(=[O:9])=[O:10] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
0.35 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
ethyl 4-aminosulfonyl-2,2-dimethylbutyrate
Quantity
1.5 g
Type
reactant
Smiles
NS(=O)(=O)CCC(C(=O)OCC)(C)C
Name
Quantity
8 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
stirred under ice cooling conditions
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring at 0° C. for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
followed by neutralization with 2 N hydrochloric acid and extraction with ethyl acetate
WASH
Type
WASH
Details
After the extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
WASH
Type
WASH
Details
eluted with hexane:ethyl acetate (1:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OCC(CCS(=O)(=O)N)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.94 g
YIELD: CALCULATEDPERCENTYIELD 77.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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